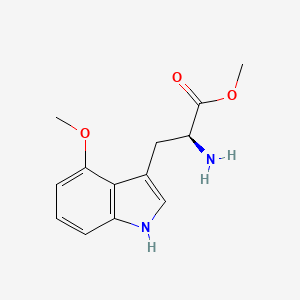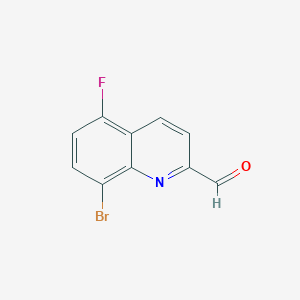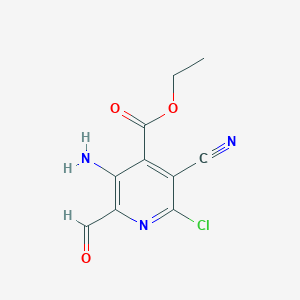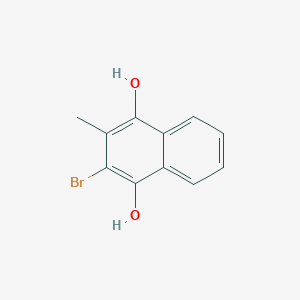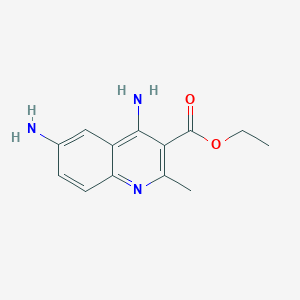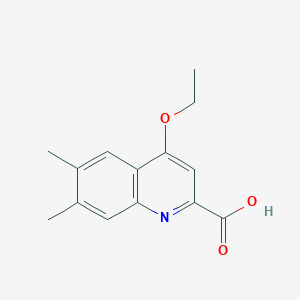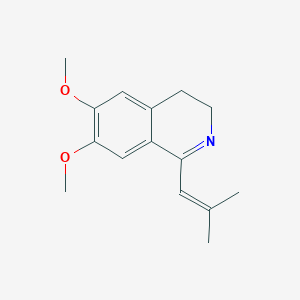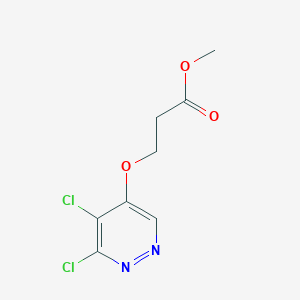
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate is a chemical compound with a molecular weight of 251.06 g/mol. It is a clear, pale liquid with a boiling point of 314.83°C and a melting point of 61.49°C . This compound is known for its versatility and high purity, making it valuable in various chemical research and development endeavors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate typically involves the reaction of 5,6-dichloropyridazine with methyl 3-hydroxypropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
科学的研究の応用
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 3-((5,6-dichloropyridazin-4-yl)oxy)propanoate can be compared with other similar compounds, such as:
- Methyl 3-((5-chloropyridazin-4-yl)oxy)propanoate
- Methyl 3-((6-chloropyridazin-4-yl)oxy)propanoate
- Methyl 3-((5,6-difluoropyridazin-4-yl)oxy)propanoate
These compounds share similar structures but differ in the substituents on the pyridazine ring. The presence of different substituents can affect the compound’s reactivity, stability, and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
1346698-25-6 |
|---|---|
分子式 |
C8H8Cl2N2O3 |
分子量 |
251.06 g/mol |
IUPAC名 |
methyl 3-(5,6-dichloropyridazin-4-yl)oxypropanoate |
InChI |
InChI=1S/C8H8Cl2N2O3/c1-14-6(13)2-3-15-5-4-11-12-8(10)7(5)9/h4H,2-3H2,1H3 |
InChIキー |
PYLDXBBLJHCTFT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCOC1=CN=NC(=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



